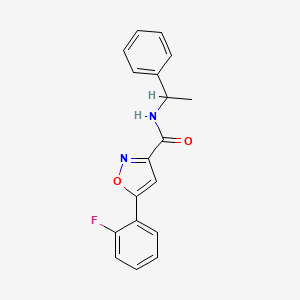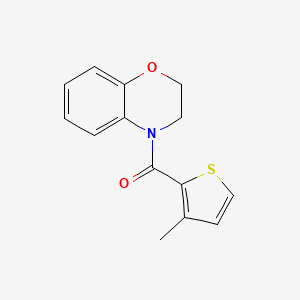![molecular formula C18H17ClN2O3 B7495510 3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B7495510.png)
3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione, commonly known as CMI, is a chemical compound that has gained attention for its potential use in scientific research. CMI is a derivative of thalidomide, a drug that was originally developed as a sedative but was later found to have teratogenic effects on developing fetuses. However, CMI has shown promise in research as an immunomodulatory and anti-inflammatory agent, with potential applications in the treatment of various diseases.
作用机制
The mechanism of action of CMI is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in immune and inflammatory responses. CMI has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. It has also been shown to promote the activity of regulatory T cells, which help to suppress immune responses.
Biochemical and Physiological Effects:
CMI has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of regulatory T cell activity, and the inhibition of angiogenesis. It has also been shown to have anti-tumor activity, although the exact mechanism of this effect is not well understood.
实验室实验的优点和局限性
CMI has several advantages for use in lab experiments, including its immunomodulatory and anti-inflammatory effects, as well as its potential as an anti-tumor agent. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for research on CMI. One area of interest is the development of more efficient synthesis methods for CMI, which could help to increase its availability for research purposes. Another area of interest is the identification of specific diseases or conditions that could benefit from CMI treatment, as well as the development of more targeted delivery methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of CMI and its potential for use in combination with other drugs or therapies.
合成方法
The synthesis of CMI involves several steps, starting with the reaction of 3-chlorobenzyl chloride with methyl 4-methoxybenzoate to form 3-(4-methoxyphenyl)-3-phenylpropanenitrile. This intermediate is then reacted with methylamine and acetic anhydride to form the imidazolidine-2,4-dione ring system. Finally, the chloro substituent on the phenyl ring is replaced with a methyl group using lithium aluminum hydride.
科学研究应用
CMI has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In particular, CMI has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the activity of regulatory T cells. This makes it a potential candidate for use in the treatment of diseases characterized by an overactive immune system, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-18(13-6-8-15(24-2)9-7-13)16(22)21(17(23)20-18)11-12-4-3-5-14(19)10-12/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJQNCZDPICNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)

![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-(4-bromophenyl)ethanone](/img/structure/B7495444.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)
![2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7495471.png)


![N-cyclopropyl-2-[4-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]acetamide](/img/structure/B7495502.png)


![4-O-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 1-O-methyl benzene-1,4-dicarboxylate](/img/structure/B7495523.png)
![1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B7495534.png)
![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-chloro-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7495538.png)